Comparative Neuroprotective Potency in an In Vivo Parkinson's Disease Model
While head-to-head data for this specific compound is limited, class-level SAR inferences from a closely related series are highly instructive. The parent compound P7C3 demonstrates neuroprotective efficacy in the MPTP mouse model of Parkinson's disease, but its more potent analog P7C3A20 (a fluorinated variant) shows even greater potency and efficacy [1]. The target compound's unique 5-chloro-2-methoxy substitution places it in a distinct chemical space relative to these characterized analogs, and based on the established SAR, is predicted to exhibit a different potency profile that must be experimentally determined for accurate use in Parkinson's disease research.
| Evidence Dimension | Dose-response neuroprotection of dopaminergic neurons in substantia nigra |
|---|---|
| Target Compound Data | Not available; activity is predicted to differ from class leaders based on unique substitution pattern. |
| Comparator Or Baseline | P7C3 (parent) and P7C3A20 (optimized analog). P7C3A20 shows greater potency and efficacy than P7C3 [1]. |
| Quantified Difference | N/A (class-level inference only) |
| Conditions | Adult mice, MPTP-induced Parkinson's disease model, 21-day treatment period [1]. |
Why This Matters
For procurement, this highlights that the compound is not a known high-potency analog like P7C3A20 but rather a unique tool for probing the SAR of chloro-methoxy substitution, which is essential for specific mechanistic or selectivity studies.
- [1] De Jesús-Cortés, H., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease. Proc Natl Acad Sci U S A, 109(42), 17010-5. View Source
